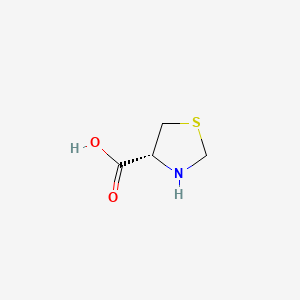

(4R)-4-thiazolidin-3-iumcarboxylate

描述

Structure

3D Structure

属性

CAS 编号 |

34592-47-7 |

|---|---|

分子式 |

C4H7NO2S |

分子量 |

133.17 g/mol |

IUPAC 名称 |

(4R)-1,3-thiazolidin-3-ium-4-carboxylate |

InChI |

InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 |

InChI 键 |

DZLNHFMRPBPULJ-VKHMYHEASA-N |

手性 SMILES |

C1[C@H]([NH2+]CS1)C(=O)[O-] |

规范 SMILES |

C1C([NH2+]CS1)C(=O)[O-] |

外观 |

Solid powder |

其他CAS编号 |

2756-91-4 34592-47-7 45521-09-3 |

Pictograms |

Acute Toxic; Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Timonacic; LThiazolidine4carboxylic acid; T4C. |

产品来源 |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of L Thioproline

Synthesis and Characterization of L-Thioproline Derivatives

N-Blocked L-Thioproline Compounds and their Application

N-blocking is a common strategy in organic synthesis to protect the amine group of amino acids, enabling selective reactions at other functional sites or influencing the compound's properties and applications. N-blocked L-thioproline compounds serve as valuable chiral building blocks in fields such as pharmaceutical synthesis and peptide chemistry.

Two prominent examples of N-blocked L-thioproline derivatives include N-Acetyl-L-thioproline (NALT) and N-Boc-L-thioproline.

N-Acetyl-L-thioproline (NALT) : NALT is a chiral building block primarily utilized in pharmaceutical synthesis and peptide chemistry. Its sulfur-containing moiety and ease of incorporation into molecular structures make it attractive for researchers and manufacturers. Applications for NALT are focused on specialty areas, including the development of specialized pharmaceuticals and novel peptide-based therapeutics. fengchengroup.com NALT can be synthesized from L-cysteine and alpha-ketobutyric acid or from its esters using thiazolidine (B150603) derivatives, involving steps such as thiazolidine ring formation, functional group protection, and N-acetyl group deprotection. researchgate.net

N-Boc-L-thioproline (N-Boc-(R)-thiazolidine-4-carboxylic acid) : This compound features a tert-butyloxycarbonyl (Boc) group protecting the amine. The Boc group is widely used in organic synthesis for temporary protection of amines. N-Boc-L-thioproline is recognized for its potential in medicinal chemistry, serving as an intermediate for more complex molecules. Its thiazolidine ring contributes to structural rigidity, influencing biological activity, while the carboxylic acid group allows for further functionalization. power-labs.com It has also been applied as a masked N-terminal Cys in native chemical ligation. power-labs.com

Thiazolidine-4-Carboxylic Acid Derivatives and Analogues

L-Thioproline itself is a form of thiazolidine-4-carboxylic acid. The broader class of thiazolidine-4-carboxylic acid derivatives and analogues are cyclic sulfur-containing amino acids that can be readily synthesized. A common synthetic route involves the reaction of L-cysteine with aromatic or aliphatic aldehydes, which typically yields a mixture of (2S,4R)- and (2R,4R)-diastereomers. nih.govnih.gov This cyclocondensation creates a new chiral center at the C-2 position of the thiazolidine ring. nih.gov

Further derivatization of the thiazolidine-4-carboxylic acid scaffold leads to a variety of compounds with diverse properties. Examples include:

2-oxo-1,3-thiazolidine-4-carboxylic acid : This derivative incorporates a carbonyl group at the 2-position of the thiazolidine ring. x-mol.net

3-Acetyl-thiazolidine-4-carboxylic acid : This compound features an acetyl group on the nitrogen atom of the thiazolidine ring. power-labs.com

(4R)-2-(sulfomethyl)-1,3-thiazolidine-4-carboxylic acid : This analogue includes a sulfomethyl group at the 2-position. epa.gov

These derivatives serve as key intermediates in peptide synthesis and have been explored for various applications. nih.gov For instance, novel derivatives have been synthesized by condensing L-cysteine hydrochloride hydrate (B1144303) with ester derivatives, which themselves were prepared from 4-hydroxybenzaldehyde. nih.gov

Complexation with Metal Ions and Formation of Related Structures (e.g., L-thioprolinium picrate)

L-Thioproline exhibits versatile coordination behavior with transition metal ions, acting as a bidentate ligand. It typically coordinates through its carboxylate oxygen and the nitrogen and/or sulfur atoms of the thiazolidine ring. wikipedia.org This ability to form stable complexes makes L-thioproline valuable in coordination chemistry and potentially in catalysis and bioinorganic chemistry. wikipedia.org

L-Thioproline forms complexes with a range of metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Fe(II), VO(II), and Zn(II). wikipedia.orgresearchgate.netnih.gov The geometry of these metal complexes can vary; for example, Mn(II), Co(II), and Ni(II) complexes have been observed to exhibit octahedral and tetrahedral geometries. wikipedia.org

Detailed research findings on L-thioproline metal complexes include:

Synthesis and Characterization : Metal complexes are often prepared by stoichiometric reactions in alcoholic solutions, where metal salt solutions are added dropwise to ligand solutions under controlled stirring, pH (e.g., 5-8), and temperature conditions. wikipedia.org Characterization techniques typically include elemental analysis, Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible (UV-Vis) spectroscopy, magnetic susceptibility measurements, and thermogravimetric analysis (TGA). wikipedia.org

Coordination Modes : L-thioproline can coordinate as a monobasic chelating agent (O/N) with metal ions like cobalt(II), nickel(II), and copper(II).

Zinc(II) Complexes : L-thioproline (Htpro) can react with Zn(II) ions to form discrete complexes such as [Zn(tpro)(H$_2_2_2_n_2_n$ (3). researchgate.net The discrete complex (1) can undergo temperature-driven structural transformations to form the 1D helical coordination polymer (2). researchgate.net In some zinc bromide complexes, zwitterionic L-thioproline molecules can serve as terminal ligands.

L-thioprolinium picrate (B76445) : This related structure is formed through the interaction of L-thioproline with picric acid. Single crystals of L-thioprolinium picrate have been grown using the slow evaporation method. fengchengroup.comnih.gov Its crystal structure, determined by single-crystal X-ray diffraction, shows significant differences in packing compared to L-thioproline, lacking direct hydrogen-bonded interactions between L-thioprolinium cations. nih.gov L-thioprolinium picrate exhibits an optical energy band gap of 2.67 eV and shows significant fluorescence emission in the visible region. nih.gov It has also demonstrated a second harmonic generation efficiency 1.32 times that of potassium dihydrogen phosphate (B84403) (KDP). nih.gov

The elemental analysis data for some synthesized metal complexes of L-thioproline confirm a metal-to-ligand molar ratio of 1:2. wikipedia.org

Table 1: Thermal Degradation Stages of Thioproline Metal Complexes wikipedia.org

| Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| 1 | RT - 150 | 2.91 - 7.88 | Hydration water loss |

| 2 | 150 - 250 | 19.90 - 91.39 | Coordinated water elimination |

| 3 | 250 - 500 | - | Ligand decomposition |

L-Thioproline as a Building Block in Polymer Synthesis

L-Thioproline's functional groups make it a suitable monomer or building block for the synthesis of various polymers. Its incorporation into polymer structures can impart unique properties, opening avenues for applications in advanced materials.

Key areas where L-thioproline is utilized in polymer synthesis include:

Biodegradable and Smart Materials : The functional groups of L-thioproline can participate in polymerization reactions, leading to the formation of polymers with specific mechanical, physical, and potentially biodegradable properties.

Chiral Metal-Organic Frameworks (MOFs) : L-thioproline can be employed as a chiral ligand for the post-synthetic modification of achiral MOFs, such as MIL-101(Cr). By introducing L-thioproline into the framework, chirality can be incorporated, leading to the development of chiral MOFs (e.g., MIL-101-L-thioproline, CMOF-2). These chiral MOFs have shown enantioselectivity, for example, towards racemates like RS-ibuprofen, RS-mandelic acid, and RS-1-phenylethanol. The coordination of the L-thioproline ligand with the metal center in MOFs can be confirmed by spectroscopic methods like Circular Dichroism (CD) spectra, which show characteristic shifts in cotton effects.

Integration of L-Thioproline into Biocompatible Materials

Due to its amino acid nature, L-thioproline and polymers containing L-thioproline can exhibit good biocompatibility. This characteristic makes them highly promising for integration into various biocompatible materials, particularly for biomedical applications.

Potential applications in biocompatible materials include:

Medical Implants : The inherent biocompatibility of L-thioproline-containing polymers makes them suitable candidates for materials used in medical implants, where interaction with biological systems is critical.

Tissue Engineering : These materials can be designed for use in tissue engineering scaffolds, providing a supportive matrix for cell growth and tissue regeneration.

The integration of L-thioproline into such materials leverages its structural features and amino acid backbone to create functional and biologically compatible platforms.

Metabolic Transformations and Enzymatic Pathways of L Thioproline

L-Thioproline in Cellular Metabolism Across Organisms

L-Thioproline's involvement in cellular metabolism is multifaceted, acting as a precursor for essential amino acids, a carbon source for nucleic acid synthesis, and a participant in detoxification processes. Its presence and metabolic fate are observed across a wide range of life forms. nih.govnih.govresearchgate.netresearchgate.net

The oxidation of L-thioproline is a significant pathway leading to the formation of L-cysteine in bacteria, plants, mammals, and protozoa. nih.govnih.govresearchgate.netresearchgate.net L-Thioproline can serve as a metabolic storage compound for L-cysteine, which is subsequently released as needed for cellular growth and defense against oxidative stress. This function has been demonstrated in organisms such as Entamoeba histolytica, where L-T4C is crucial for survival due to the protozoan's reliance on L-cysteine as its primary low-molecular-weight thiol in the absence of glutathione (B108866). nih.govresearchgate.net In Escherichia coli, L-thioproline can be oxidized to N-formylcysteine, which is then hydrolyzed to yield formate (B1220265) and L-cysteine. researchgate.net The potential of L-thioproline as a therapeutic source of L-cysteine has been explored in human applications. nih.gov

L-Thioproline serves as a metabolic carbon source for the biosynthesis of ribonucleic acid (RNA) bases, specifically guanine (B1146940) and uracil (B121893). researchgate.netasm.orgnih.govnih.gov Research involving Escherichia coli K-12, utilizing L-thioproline-2-C14, revealed that the carbon from L-thioproline was incorporated into RNA. Analysis of the hydrolyzed RNA showed that guanine and uracil were the primary labeled purine (B94841) and pyrimidine (B1678525) bases, respectively. This finding highlights L-thioproline's contribution to nucleotide biosynthesis within the cell. asm.org

L-Thioproline is a product of the condensation reaction between formaldehyde (B43269) and cysteine. researchgate.neteeer.orgacs.org Its endogenous formation is recognized as a significant detoxification pathway for formaldehyde, a highly electrophilic and carcinogenic reactive carbonyl compound generated both from endogenous metabolic processes and oxidative stress. researchgate.neteeer.orgacs.orgacs.orgtandfonline.com Formaldehyde efficiently reacts with endogenous aminothiols like cysteine, leading to the production of thioproline. acs.org This reaction acts as a scavenger for free endogenous formaldehyde, which can be released during various cellular activities such as demethylation, protein oxidation, and the metabolism of substances like methanol (B129727), methylamine, and adrenaline. researchgate.net The formation of thioprolines, therefore, not only contributes to cellular health but also serves as a crucial detoxification mechanism against carcinogenic aldehydes like formaldehyde and acetaldehyde. acs.org

Enzymology of L-Thioproline Oxidation and Degradation

The metabolic fate of L-thioproline is governed by specific enzymatic activities, primarily involving L-proline dehydrogenase and L-Δ1-pyrroline-5-carboxylate reductase.

L-Proline dehydrogenase (PRODH), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, is a key enzyme implicated in the oxidative metabolism of L-thioproline. nih.govnih.govresearchgate.netnih.govresearchgate.netresearcher.life PRODH is known to catalyze the two-electron oxidation of L-proline to Δ1-pyrroline-5-carboxylate (P5C). nih.gov

Studies in Escherichia coli have demonstrated that L-thioproline serves as a substrate for PRODH. Membrane fractions from E. coli cultured in the presence of L-proline exhibited similar specific activity for L-thioproline oxidation as for L-proline oxidation, and this activity was approximately 100 times higher than in membranes from bacteria grown without L-proline. researchgate.net The crucial role of PRODH in L-thioproline degradation was further supported by experiments where deletion or mutation of the putA gene, which encodes PRODH in E. coli, resulted in no detectable activity for the oxidation of either L-thioproline or L-proline. researchgate.net Interestingly, L-thioproline can also act as an inducer of PRODH synthesis at low concentrations. researchgate.net While L-thioproline competitively inhibits L-proline oxidation, L-proline inhibits L-thioproline oxidation with competitive but sigmoidal kinetics, suggesting complex interactions at the enzyme's active site. researchgate.net

Further research on PRODH from Streptococcus mutans (SmPutA), a bifunctional enzyme with PRODH and L-glutamate-γ-semialdehyde dehydrogenase (GSALDH) activities, revealed that it effectively catalyzes the oxidation of L-T4C. The catalytic efficiencies of SmPutA with L-T4C were found to be significantly higher (20-30 times) compared to its activity with L-proline. nih.gov

Table 1: Kinetic Parameters of Streptococcus mutans PRODH (SmPutA) with L-Thioproline and L-Proline

| Substrate | kcat (s⁻¹) | KM (mM) | Catalytic Efficiency (kcat/KM, M⁻¹s⁻¹) |

| L-Thioproline | 0.7–1.4 | Lower | 20–30 times higher than L-Proline |

| L-Proline | 0.7–1.4 | Higher | Baseline |

Note: Specific KM values for L-thioproline were reported as "about 30-fold lower relative to L-proline" nih.gov.

L-Δ1-Pyrroline-5-Carboxylate (P5C) reductase (PYCR) enzymes also play a role in L-thioproline metabolism. nih.govnih.govresearchgate.net PYCR typically catalyzes the final step in L-proline biosynthesis, which involves the reduction of P5C to L-proline using NAD(P)H as a cofactor. nih.govuniprot.orgfrontiersin.orgfrontiersin.org

Human PYCR isozymes 1 and 2 demonstrate significant L-T4C dehydrogenase activity, acting as hydride acceptors for NAD(P)+. nih.govnih.gov Notably, PYCR2 exhibits nearly tenfold higher catalytic efficiency with L-T4C (136 M⁻¹ s⁻¹) compared to PYCR1 (13.7 M⁻¹ s⁻¹). nih.govnih.gov

Table 2: Catalytic Efficiency of Human PYCR Isozymes with L-Thioproline

| PYCR Isozyme | Catalytic Efficiency (M⁻¹s⁻¹) |

| PYCR1 | 13.7 |

| PYCR2 | 136 |

A crucial finding is that PYCRs show no activity with L-proline or DL-thiazolidine-2-carboxylate, indicating that the sulfur atom at the 4-position of L-T4C is essential for these enzymes to recognize and utilize it as a substrate. nih.govnih.gov L-proline acts as a competitive inhibitor of PYCR1 with respect to L-T4C, suggesting that both compounds bind to the same active site on the enzyme. nih.govnih.gov Furthermore, mass spectrometry studies have confirmed that the oxidation of L-T4C by PYCRs directly leads to the formation of L-cysteine. nih.govnih.gov These findings suggest a novel enzymatic function for human PYCRs in the metabolism of L-T4C, highlighting their capacity for P5C(T4C)/NAD(P)H oxidoreductase activity, where they can utilize L-T4C as a hydride donor for NAD+. nih.gov

L-Δ1-Pyrroline-5-Carboxylate (P5C) Reductase (PYCR) Isozyme Activity

Comparative Catalytic Efficiencies of PYCR1 and PYCR2

Human pyrroline-5-carboxylate reductase (PYCR) isozymes, specifically PYCR1 and PYCR2, exhibit significant dehydrogenase activity with L-thioproline, utilizing NAD(P)+ as the hydride acceptor. nih.gov While both enzymes catalyze the oxidation of L-T4C, PYCR2 demonstrates a nearly tenfold higher catalytic efficiency compared to PYCR1. Specifically, PYCR2 shows a catalytic efficiency of 136 M⁻¹ s⁻¹, whereas PYCR1 exhibits 13.7 M⁻¹ s⁻¹. nih.govnih.govresearchgate.net

It is noteworthy that the primary function of PYCRs is in L-proline biosynthesis, where their catalytic efficiencies for the reductive reaction with L-Δ¹-pyrroline-5-carboxylate (L-P5C) and NADPH are significantly higher (over 10³-fold) than their oxidative activity with L-T4C and NADP+. For instance, the catalytic efficiency of PYCR1 with L-P5C is 0.47 × 10⁵ M⁻¹ s⁻¹, and for PYCR2, it is 26 × 10³ M⁻¹ s⁻¹. nih.govresearchgate.net

The kinetic parameters for the L-T4C dehydrogenase activity of human PYCR1 and PYCR2 are summarized in the table below:

| Enzyme | kcatapp (s⁻¹) | Kmapp (mM) | Catalytic Efficiency (M⁻¹ s⁻¹) | Cofactor Specificity (NAD⁺/NADP⁺) |

| PYCR1 | ~0.25 | ~18.0 | 13.7 | 2.6-fold higher for NAD⁺ |

| PYCR2 | ~1.0 | ~7.0 | 136 | 1.6-fold higher for NADP⁺ |

Data derived from nih.gov. Values are approximate based on the provided text for illustrative purposes.

Substrate Specificity and Competitive Inhibition by L-Proline

The ability of PYCR enzymes to utilize L-thioproline as a substrate is highly dependent on the presence of sulfur at the 4-position of the thiazolidine (B150603) ring. No activity was observed with L-proline or the analog DL-thiazolidine-2-carboxylate, highlighting the critical role of the sulfur atom in L-T4C for PYCR recognition and catalysis. nih.govnih.gov

L-Proline acts as a competitive inhibitor of PYCR1 with respect to L-thioproline. nih.govnih.gov This competitive inhibition suggests that L-proline and L-thioproline occupy the same binding site on the PYCR1 enzyme. nih.gov The apparent competitive inhibition constant (KICapp) for L-proline against L-T4C activity in PYCR1 was determined to be 15.7 mM. nih.gov As L-proline concentration increases, the apparent Km for L-T4C trends upward, while the apparent kcat remains relatively constant, which is characteristic of competitive inhibition. nih.govresearchgate.net

Identification of Oxidative Byproducts and Downstream Metabolites (e.g., N-Formylcysteine)

The oxidation of L-thioproline by PYCRs leads to the formation of L-cysteine. nih.govnih.gov In various biological systems, including bacteria, plants, mammals, and protozoa, L-T4C conversion ultimately yields L-cysteine. nih.govnih.govresearchgate.net

One key oxidative byproduct and downstream metabolite identified in the metabolism of L-thioproline is N-formylcysteine. researchgate.netresearchgate.netebi.ac.ukresearchgate.net In rat liver mitochondria, L-thiazolidine-4-carboxylic acid (L-T4C) is oxidized by mitochondrial proline oxidase to L-thiazoline-4-carboxylic acid, which is then hydrolyzed to N-formylcysteine. Subsequently, N-formylcysteine is hydrolyzed by a cytosolic enzyme to yield cysteine and formic acid. ebi.ac.uk This conversion pathway suggests that L-thioproline serves as a metabolic precursor for L-cysteine. nih.govresearchgate.netremedypublications.com

In Escherichia coli, L-thioproline can be oxidized to N-formylcysteine, which is subsequently hydrolyzed to formate and cysteine. researchgate.netnih.gov This process contributes to the detoxification of L-thioproline and provides a source of cysteine. researchgate.netremedypublications.com

Evidence for Multiple Enzymatic Pathways in Prokaryotic Systems

In prokaryotic systems, particularly in Escherichia coli, the conversion of L-thioproline to L-cysteine has been attributed to proline dehydrogenase (PRODH) and L-Δ¹-pyrroline-5-carboxylate (P5C) reductase (PYCR) enzymes. nih.govnih.gov Studies with E. coli membrane fractions demonstrated that L-proline dehydrogenase (EC 1.5.99.8) catalyzes L-thioproline degradation. researchgate.netnih.gov The specific activity for L-T4C oxidation in membranes from bacteria grown with L-proline was comparable to that for L-proline oxidation, and significantly higher than in bacteria grown without L-proline. researchgate.netnih.gov

Furthermore, strains of E. coli with deletions or mutations in the putA gene, which encodes L-proline dehydrogenase, showed no detectable activity with either L-thioproline or L-proline. researchgate.netnih.gov While L-thioproline acts as a competitive inhibitor of L-proline oxidation, L-proline's inhibition of L-thioproline oxidation exhibited competitive but sigmoidal kinetics. researchgate.netnih.gov These findings indicate that L-thioproline is both a substrate and an inducer of L-proline dehydrogenase. researchgate.netnih.gov However, the observation that cysteine auxotrophs with the putA mutation could still utilize L-thioproline as a cysteine source, and that oxygen consumption in the presence of L-thioproline was halved in these bacteria, suggests the existence of a second enzyme system in E. coli capable of catalyzing L-thioproline degradation. researchgate.netnih.gov

Molecular Pathways of L-Thioproline-Derived Sulfur Metabolism

The sulfur atom within L-thioproline is integral to its metabolic conversion into L-cysteine, a key sulfur-containing amino acid. nih.govnih.govresearchgate.net The metabolic pathway involves the ring-opening of L-thioproline and the subsequent release of its sulfur content as part of cysteine. nih.govnih.govresearchgate.netebi.ac.uk

As detailed in section 3.2.3, the oxidation of L-thioproline in mitochondria, catalyzed by enzymes like proline oxidase, leads to the formation of N-formylcysteine. ebi.ac.uk This intermediate then undergoes hydrolysis to yield L-cysteine and formic acid, demonstrating a direct molecular pathway for L-thioproline to contribute to the cellular cysteine pool. ebi.ac.uk L-thioproline can serve as a storage source for L-cysteine, with L-cysteine being liberated when needed for cellular processes, including protection against oxidative stress. nih.gov This highlights L-thioproline's role in sulfur mobilization for critical biological functions. nih.govremedypublications.com

The conversion of L-thioproline to L-cysteine via N-formylcysteine provides a mechanism for the utilization of L-thioproline as a source of cysteine, which is vital for the synthesis of glutathione (GSH), a major antioxidant. remedypublications.com The availability of cysteine is a primary determinant for GSH synthesis, and L-thioproline can serve as an exogenous source of this essential amino acid. remedypublications.com

Molecular Mechanisms of L Thioproline Action in Cellular Systems

Integration and Misincorporation into Cellular Macromolecules

L-Thioproline acts as a proline analogue and can be incorporated into bacterial proteins, such as those found in Escherichia coli K-12 nih.govnih.gov. This occurs because L-thioproline can mimic L-proline during protein synthesis nih.govnih.gov. Beyond exogenous exposure, L-thioproline can also arise endogenously in cells under oxidative stress conditions, formed by the reaction of cysteine with formaldehyde (B43269) researchgate.netmdpi.comresearchgate.netwiley.com. This misincorporation can occur as part of regular protein synthesis mdpi.comwiley.com.

Detailed proteomic studies, specifically using shotgun proteomics in Escherichia coli strains auxotrophic for proline, have demonstrated the widespread incorporation of L-thioproline into proteins when cells are cultured in its presence researchgate.netresearchgate.netnih.gov. One such analysis identified a substantial number of proteins and distinct peptides containing L-thioproline.

Table 1: Summary of Proteomic Identification in L-Thioproline-Treated E. coli researchgate.netresearchgate.netwiley.comnih.gov

| Category | Count |

| Total proteins identified | 1428 |

| Distinct L-thioproline-containing peptides | 235 |

| Proteins found to contain L-thioproline | 157 |

This research indicated that over 6% of the proline peptides within the identified proteome were replaced by L-thioproline, with no other amino acid substitutions observed wiley.com.

The misincorporation of L-thioproline can significantly alter cellular protein expression profiles. Label-free relative quantitation in E. coli revealed a considerable number of differentially expressed proteins in L-thioproline-treated groups compared to control groups.

Table 2: Differentially Expressed Proteins in L-Thioproline-Treated E. coli researchgate.netresearchgate.netwiley.comnih.gov

| Expression Change | Number of Proteins |

| Up-regulated | 82 |

| Down-regulated | 20 |

| Total | 102 |

Pathway enrichment analysis of these differentially expressed proteins indicated that pathways related to amino acid biosynthesis and protein synthesis were most significantly affected by L-thioproline exposure researchgate.netresearchgate.netwiley.comnih.gov. Furthermore, the incorporation of L-thioproline can impact the structure and enzymatic activity of proteins nih.govnih.gov. For instance, L-thioproline has been shown to influence the ring pucker of proline, increase the cis population percentage in model peptides, and reduce the activation energy barrier for cis/trans isomerization researchgate.net. A notable example includes the incorporation of L-thioproline at cisPro76 into the thioredoxin variant Trx1P, which dramatically decreased the refolding reaction half-life from approximately 2 hours to about 35 seconds researchgate.net.

The inhibitory effects of L-thioproline on cellular growth and protein synthesis can be specifically counteracted by L-proline. In Escherichia coli, the growth inhibition induced by L-thioproline is reversed by the simultaneous addition of L-proline nih.govnih.gov. L-proline also directly antagonizes the incorporation of L-thioproline into proteins, demonstrating a competitive interaction at the level of protein synthesis machinery nih.govnih.gov.

L-Thioproline has been observed to influence RNA metabolism. Specifically, it inhibits both the rate and extent of prolyl-ribonucleic acid formation nih.govnih.gov. This interference with prolyl-RNA formation highlights a direct mechanism by which L-thioproline can disrupt the efficient utilization of L-proline in protein synthesis.

Thioproline Incorporation into Protein Sequences

Mechanisms of Antioxidant Action

L-Thioproline (SPro) is recognized as an efficient antioxidant, particularly in cells exposed to oxidants, where it is generated endogenously researchgate.netacs.orgnih.gov. Its protective role is multifaceted, primarily involving sacrificial oxidation and nitrile ion trapping researchgate.net. L-thioproline can act as a scavenger of free endogenous formaldehyde, a reactive compound released during various metabolic processes such as demethylation, protein oxidation, and the metabolism of substances like methanol (B129727), methylamine, and adrenaline researchgate.net.

Studies have shown that HeLa cells cultured in media supplemented with L-thioproline exhibit increased tolerance to oxidative stress, evidenced by a dosage-dependent improvement in cell viability acs.orgnih.gov. Similarly, pretreatment of Escherichia coli cells with L-thioproline enhanced their capacity to withstand oxidative stress researchgate.netnih.gov. The ability of L-thioproline to function as an antioxidant precursor is considered a central mechanism for its protective effects against abiotic stress in both plants and mammals nih.govresearchgate.net. It effectively scavenges reactive nitrogen and oxygen species, including N-nitroso compounds nih.gov.

A key enzymatic pathway contributing to L-thioproline's antioxidant capacity involves its oxidation by human pyrroline-5-carboxylate reductase (PYCR) isozymes 1 and 2, which leads to the formation of L-cysteine nih.gov. This conversion mobilizes sulfur, crucial for oxidative stress defense nih.gov. The proposed mechanism for this oxidation involves a hydride transfer from the C2 position of L-thioproline to NAD(P)+, followed by hydrolysis to yield L-cysteine and formate (B1220265) nih.gov.

Sacrificial Oxidation Pathways for Reactive Species Scavenging

L-Thioproline functions as an efficient antioxidant by undergoing sacrificial oxidation. This mechanism involves L-TPro being preferentially oxidized by reactive species, thereby protecting essential cellular components from oxidative damage. nih.govresearchgate.net Studies have shown that L-TPro can scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hypochlorous acid and peroxynitrous acid. eeer.org The ability of L-TPro to act as a scavenger of reactive nitrogen and oxygen species, including N-nitroso compounds, has been exploited for protection against liver diseases and gastrointestinal disorders. nih.gov

Nitrile Trapping Mechanisms

L-Thioproline has been identified as an efficient nitrile trapping agent. nih.gov This mechanism involves L-TPro reacting with and sequestering nitrile-containing compounds, which can be harmful to cells. This trapping ability contributes to its protective role against oxidative stress. nih.govresearchgate.net

Formaldehyde Scavenging Activity and Conjugation

L-Thioproline is a condensation product of formaldehyde and cysteine. eeer.orgresearchgate.net Its endogenous formation is considered a significant detoxification pathway for formaldehyde. eeer.org L-TPro effectively scavenges free endogenous formaldehyde, which can be released during demethylation, protein oxidation, and the metabolism of substances like methanol, methylamine, and adrenaline. researchgate.net The reaction between formaldehyde and cysteine to form L-TPro is rapid and chemically favored at physiological pH. nih.gov This conjugation mechanism effectively sequesters formaldehyde, reducing its toxicity. nih.govgoogle.com

The efficiency of L-TPro in formaldehyde scavenging has been demonstrated in studies. For instance, when formaldehyde was reacted with cysteine, L-TPro formation showed a high reaction yield, indicating its effectiveness as a formaldehyde scavenger. acs.org

Table 1: Formation of L-Thioproline (SPro) from Formaldehyde and Cysteine

| Formaldehyde Concentration (µM) | L-Thioproline (SPro) Formed (µM) |

| 0 | 184 |

| 100 | 270 |

| 200 | 350 |

| 300 | 440 |

| 400 | 520 |

| 500 | 600 |

Data derived from the linear regression equation for SPro formation: y = 0.86x + 184, where x is formaldehyde concentration and y is SPro formed. acs.org

Protection of Cellular Components (Membranes, DNA) from Oxidative Damage

L-Thioproline acts as a free radical scavenger, protecting cellular membranes, DNA, and intracellular proteins from damage caused by oxygen-derived reactions and oxidants like hypochlorous acid and peroxynitrous acid. eeer.orgresearchgate.net This protective action is crucial in mitigating oxidative stress-induced cellular injury. eeer.org For example, L-TPro has been shown to protect DNA against gamma irradiation. researchgate.net

Role as an Intracellular Sulfhydryl Antioxidant and Thiol Group Donor

L-Thioproline is a natural metabolite that functions as an intracellular sulfhydryl antioxidant. eeer.org Thiol compounds, including L-TPro, are vital antioxidant agents that protect protein-SH groups against oxidants and scavenge various reactive species. eeer.org L-TPro is also recognized as a thiol group donor, contributing to the cellular pool of sulfhydryl groups, which are essential for the activity of cellular enzymes and maintaining membrane integrity. eeer.orgvin.com This role is critical for maintaining cellular redox homeostasis. ehu.eus

Modulation of Cellular Homeostasis and Growth Dynamics

L-Thioproline can influence cellular homeostasis and growth dynamics, particularly in the context of cell proliferation.

Impact on Cell Proliferation and Cellular Saturation Density

Studies have indicated that L-thioproline can induce a reduction in the growth rate of several cellular lines without causing cellular death. scirp.orgresearchgate.net This diminution in cellular growth is often accompanied by a morphological change, leading to bigger and longer cellular forms. scirp.orgresearchgate.net Furthermore, treated cultures exhibit a significant reduction in cellular saturation density, leading to a recovery of growth inhibition by cellular contact. scirp.orgresearchgate.net This suggests L-thioproline's potential role in modulating cell growth and density regulation.

Table 2: Impact of L-Thioproline on Cellular Growth and Saturation Density

| Effect on Cellular Parameters | Observation | Source |

| Reduction in Growth Rate | Induces a reduction in the growth rate of several cellular lines without causing cellular death. | scirp.orgresearchgate.net |

| Morphological Change | Accompanied by a morphological change to bigger and longer cellular forms. | scirp.orgresearchgate.net |

| Reduction in Cellular Saturation Density | Treated cultures present a great reduction in cellular saturation density, recovering growth inhibition by cellular contact. | scirp.orgresearchgate.net |

| Cell Viability | HeLa cells cultured in L-TPro-supplemented media showed a dosage-dependent increase in cell viability when exposed to oxidative stress. | nih.gov |

| Protein Incorporation | L-TPro can be incorporated into cellular proteins and induce changes in protein expression profiles, potentially contributing to increased cell tolerance to oxidative stress. | nih.govresearchgate.net |

Morphological and Structural Reorganization of Cellular Forms

L-Thioproline has been observed to induce significant morphological and structural reorganizations in various cellular lines. Studies have shown that sodium L-thioproline can lead to a reduction in the growth rate of several cell lines without causing cell death scirp.org. This reduction in cellular growth is accompanied by a characteristic morphological change, where cells become bigger and longer scirp.org. Furthermore, this morphological alteration is associated with an enrichment of contractile microtubules and microfilaments within the cells, which appear to be better organized scirp.org. Treated cultures also exhibit a substantial decrease in cellular saturation density, indicating a recovery of growth inhibition by cellular contact scirp.org. These findings suggest that L-thioproline treatment can promote a cellular modification towards a more normal phenotype in neoplastic cells scirp.org.

Influence on Cellular Communication Couplings

Beyond morphological changes, L-thioproline also influences cellular communication. Cells modified by thioproline treatment have been reported to possess an increased number of cellular communication couplings scirp.org. This suggests a role for L-thioproline in modulating intercellular connectivity, which is crucial for coordinated cellular functions and tissue homeostasis.

Effects on Mitochondrial Morphology and Oxidative Phosphorylation

The impact of L-thioproline extends to mitochondrial dynamics and function. In modified cells, L-thioproline has been shown to induce degeneration of mitochondria, accompanied by uncoupled oxidative phosphorylation scirp.org. This uncoupling implies a disruption in the efficiency of ATP production through the electron transport chain. Conversely, L-4-thioproline supplementation has been found to prevent age-dependent oxidative damage in brain and liver mitochondria in mice conicet.gov.ar. Specifically, it significantly reduced the age-related increase in protein carbonyls and thiobarbituric acid reactive substances (TBARS) content in both brain and liver mitochondria conicet.gov.ar.

Interference with Proline-Mediated Essential Metabolic Functions

As a proline analogue, L-thioproline interferes with the metabolic functions mediated by proline. L-thioproline can be incorporated into bacterial proteins, mimicking proline, and thereby interfering with the utilization of proline for protein synthesis nih.govasm.org. This interference is evident in its ability to cause linear growth inhibition in Escherichia coli, an effect that can be specifically reversed by the simultaneous addition of L-proline nih.govasm.org. Proline also antagonizes the incorporation of thioproline into proteins nih.govasm.org. Furthermore, L-thioproline specifically inhibits the rate and extent of prolyl-ribonucleic acid formation nih.gov. The misincorporation of thioprolines into proteins or their inhibition of protein synthesis can lead to toxic effects nih.gov. Global proteome profiling of E. coli cells exposed to thioproline revealed extensive misincorporation of thioproline throughout the proteome, leading to the upregulation of pathways related to amino acid and protein biosynthesis nih.gov. L-thioproline has also been observed to inhibit proline metabolism at concentrations significantly lower than those of proline nih.gov. Proline dehydrogenase (PRODH), a key enzyme in proline catabolism, has been implicated in the oxidative metabolism of thioprolines nih.gov.

Molecular Insights into L-Thioproline-Mediated Toxicity (e.g., Formaldehyde Toxicity Pathways)

L-Thioproline is intimately linked to formaldehyde toxicity pathways. Formaldehyde (HCHO) is a highly reactive carbonyl compound that can formylate and cross-link proteins, DNA, and small molecules biorxiv.orgresearchgate.netnih.govportlandpress.com. A key aspect of formaldehyde toxicity involves its spontaneous reaction with cysteine to form thioproline (thiazolidine-4-carboxylate) biorxiv.orgresearchgate.netnih.govportlandpress.com. This formation of thioproline is considered a substantial driver of HCHO toxicity biorxiv.orgresearchgate.netnih.govportlandpress.com. The resulting thiazolidine-4-carboxylic acid, formed from the conjugation of formaldehyde and cysteine, has been shown to exert significant toxic effects on proteins and cells researchgate.net. Additionally, thioproline can be introduced into proteins through misincorporation, replacing proline during protein synthesis mdpi.com.

The toxicity associated with formaldehyde is significantly driven by the formation of thioproline-containing peptides biorxiv.orgresearchgate.netnih.gov. Genetic evidence supporting this comes from studies in E. coli, where the deletion of the pepP gene increased the sensitivity of the bacteria to supplied formaldehyde biorxiv.orgresearchgate.netnih.govportlandpress.com. This increased sensitivity suggests that the formation of thioproline contributes substantially to HCHO toxicity biorxiv.orgresearchgate.netnih.govportlandpress.com. Furthermore, deleting pepP also increased the sensitivity of E. coli to supplied thioproline itself biorxiv.orgresearchgate.netnih.gov.

The bacterial enzyme PepP plays a crucial role in mitigating the toxicity of thioproline-containing peptides. PepP is a proline aminopeptidase, an enzyme that typically cleaves peptides with the general formula X-Pro-Y, yielding X and Pro-Y biorxiv.orgresearchgate.netnih.govportlandpress.com. Importantly, PepP has been demonstrated to cleave model peptides containing thioproline, such as Ala-thioproline-Ala, with an efficiency comparable to that of Ala-Pro-Ala, both in vitro and in vivo biorxiv.orgresearchgate.netnih.govbiorxiv.org. This enzymatic activity suggests that PepP functions as a damage-control enzyme, particularly relevant for pathways where HCHO is an intermediate biorxiv.orgresearchgate.netnih.gov. The underlying hypothesis is that PepP effectively hydrolyzes peptides with the general formula X-thioproline-Y into X and thioproline-Y, thereby reducing the toxic effects of these aberrant peptides biorxiv.orgbiorxiv.org.

Advanced Research Methodologies and Analytical Techniques for L Thioproline Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for identifying and characterizing the functional groups, electronic properties, and molecular environments of L-thioproline.

FTIR spectroscopy is employed to identify the characteristic functional groups present in L-thioproline and its complexes, providing insights into their coordination modes and molecular vibrations zenodo.orgresearchgate.net. For instance, FTIR analysis of L-thioproline complexes with transition metals like Mn(II), Co(II), and Ni(II) has revealed distinct coordination patterns. Shifts in vibrational frequencies, such as the N-H stretch (ν(N-H)), C=O stretch (ν(C=O)), and C-S stretch (ν(C-S)), confirm bidentate coordination through the nitrogen and sulfur atoms of L-thioproline zenodo.org.

UV-Vis spectroscopy, on the other hand, is crucial for studying the electronic transitions within L-thioproline and its derivatives, often used to infer electronic geometries and optical properties zenodo.orgresearchgate.netnih.gov. For example, the optical energy band gap (Eg) of L-thioproline (LTP) has been determined from UV-Vis spectra, providing information about its electronic structure researchgate.net. This technique is also utilized to monitor electronic transitions in metal complexes of L-thioproline, helping to infer their geometries zenodo.org.

The following table summarizes typical FTIR and UV-Vis spectroscopic findings for L-thioproline and its complexes:

| Spectroscopic Technique | Observed Features for L-Thioproline and Complexes | Significance | Source |

| FTIR Spectroscopy | Shifts in ν(N-H) (e.g., 3540→3257 cm⁻¹) | Confirms N coordination | zenodo.org |

| Shifts in ν(C=O) (e.g., 1720→1645 cm⁻¹) | Confirms carboxylate O coordination | zenodo.org | |

| Shifts in ν(C-S) (e.g., 680→620 cm⁻¹) | Confirms S coordination | zenodo.org | |

| Metal-ligand vibrations (e.g., 710-620 cm⁻¹ for M-S, 550-500 cm⁻¹ for M-N) | Indicates metal-ligand bond formation | zenodo.org | |

| UV-Vis Spectroscopy | Optical energy band gap (Eg) of 5.64 eV for LTP | Electronic structure, potential for optical applications | researchgate.net |

| Electronic spectra of metal complexes | Inference of octahedral and tetrahedral geometries | zenodo.org |

NMR spectroscopy, particularly 1H-NMR and 13C-NMR, is indispensable for elucidating the solution-state structure, dynamics, and conformational preferences of L-thioproline nih.govresearchgate.netlibretexts.org. These techniques provide detailed information about the chemical environment of individual atoms within the molecule.

For L-thioproline, 1H-NMR and 13C-NMR spectra are used to assign signals to specific protons and carbons, respectively, based on their chemical shifts and coupling patterns researchgate.netresearchgate.net. This allows for the confirmation of the molecular structure and the identification of different conformers in solution. Studies on diketopiperazines containing thioproline residues, such as cyclo(Gly-Pro) and cyclo(Thz-Pro), have utilized 1H-NMR to investigate the influence of the thioproline ring modification on the flexibility and conformation of the five-membered ring nih.gov. It has been shown that the presence of the sulfur heteroatom in the gamma position can restrain the usual flexibility of the proline ring, leading to the observation of specific C(beta)-exo and C(beta)-endo conformations nih.gov.

NMR relaxation studies, including 1H and 13C NMR spin-lattice relaxation times and 13C{1H} nuclear Overhauser enhancement factors, can provide insights into the internal molecular dynamics and conformational interconversions of molecules in solution nih.gov. While specific detailed data for L-thioproline's solution conformation through relaxation studies are less commonly cited, the principle applies to understanding its dynamic behavior.

Mass spectrometry (MS) techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS), tandem mass spectrometry (MS/MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the identification, quantification, and structural elucidation of L-thioproline and its metabolites nih.govacs.orgresearchgate.net. These methods are particularly valuable for analyzing complex biological samples and reaction mixtures.

LC-ESI-MS-MRM (Liquid Chromatography-Electrospray Ionization-Multiple Reaction Monitoring-Mass Spectrometry) has been successfully applied to characterize products of L-thioproline oxidation reactions nih.govresearchgate.net. For instance, in studies involving human pyrroline-5-carboxylate reductase (PYCR) enzymes, LC-ESI-MS-MRM has validated the formation of L-cysteine from L-thioproline, identifying intermediates such as 2,3-thiazoline-4-carboxylate (oxidized L-thioproline, m/z 132), Cys-CAM (m/z 179), and N-Formyl-Cys-CAM (m/z 207) nih.gov.

MS/MS provides fragmentation patterns that are crucial for confirming the structural identity of L-thioproline and its derivatives acs.orgresearchgate.net. For example, ESI-MS/MS analyses of Fmoc derivatives of thioprolines have yielded intense fragment ions, such as m/z 179.1, originating from the Fmoc moiety, which are used for quantitative analysis in complex matrices like grape wine acs.org. Isotope dilution LC-MS/MS methods have also been developed for highly sensitive and selective quantification of thioprolines, including thiazolidine-4-carboxylic acid (L-thioproline) and 2-methylthiazolidine-4-carboxylic acid, in biological and food samples acs.orgresearchgate.net.

The following table presents key mass spectrometry findings related to L-thioproline:

| Technique | Analyte/Product | Monitored MRM Transitions (m/z) | Observed Mass (m/z) | Significance | Source |

| LC-ESI-MS-MRM | Oxidized L-T4C (2,3-thiazoline-4-carboxylate) | 132/86 | 132 | Product of L-T4C oxidation by PYCR enzymes | nih.govresearchgate.net |

| Cys-CAM | 179/162 | 179 | Formation during L-T4C metabolism | nih.govresearchgate.net | |

| N-Formyl-Cys-CAM | 207/144 | 207 | Intermediate in L-T4C oxidation | nih.govresearchgate.net | |

| LC-MS/MS | Fmoc-L-thioproline derivative | 356 → 179 | 356 (parent), 179 (fragment) | Quantification in complex matrices (e.g., wine) | acs.org |

| Fmoc-2-methylthiazolidine-4-carboxylic acid derivative | 370 → 179 | 370 (parent), 179 (fragment) | Quantification in complex matrices (e.g., wine) | acs.org |

Crystallographic and Structural Elucidation

Crystallographic techniques provide definitive insights into the solid-state structure and intermolecular interactions of L-thioproline.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional atomic arrangement of L-thioproline and its various complexes researchgate.netvideleaf.commdpi.com. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecular geometry and packing in the crystal lattice.

L-thioproline (LTP) itself has been crystallized, and its structure determined by single-crystal X-ray diffraction researchgate.net. It crystallizes in the orthorhombic space group P212121. The molecules of L-thioproline exhibit characteristic zigzag (Z1) and straight (S2) head-to-tail hydrogen bonds, similar to those observed in parent amino acids researchgate.net.

Furthermore, single-crystal X-ray diffraction has been instrumental in characterizing L-thioproline complexes with metal ions. For instance, discrete complexes such as [Zn(tpro)2(H2O)2] (where Htpro = L-thioproline) and coordination polymers like [Zn(tpro)2]n have been synthesized and structurally characterized videleaf.comdntb.gov.ua. These studies reveal how L-thioproline acts as a ligand, coordinating through specific donor atoms (e.g., carboxylate oxygen, thiazolidine (B150603) nitrogen/sulfur) to form various coordination geometries, including 1D helical chains and 2D homochiral layer networks zenodo.orgvideleaf.com. The technique also allows for the investigation of single-crystal to single-crystal structural transformations, providing insights into the dynamic behavior of these materials in the solid state videleaf.com.

Conformational studies, often supported by X-ray diffraction and computational methods, focus on understanding the preferred spatial arrangements of L-thioproline, both as a free molecule and when incorporated into larger structures like peptides or proteins mdpi.comnih.gov.

In the condensed phase, L-thioproline typically crystallizes in its zwitterionic form, with the carboxyl group adopting an equatorial arrangement and the thiazolidine ring exhibiting an Sγ-endo bent conformation mdpi.com. The flexibility of the thiazolidine ring and the equilibrium between different conformations (e.g., endo or exo forms of the ring, cis-trans amide bonds) are critical aspects of its structural behavior mdpi.comnih.gov. Rotational spectroscopy of jet-cooled laser-ablated thioproline has identified two conformers in the gas phase, exhibiting a mixed bent/twisted arrangement of the five-membered ring similar to thiazolidine, with the N-H bond in an axial configuration researchgate.net. These studies highlight how the conformation of the ring can depend on the function associated with the endocyclic nitrogen atom, especially when comparing isolated thioproline with its zwitterionic form in condensed phases or its presence in peptide structures mdpi.comresearchgate.net.

The conformational insights gained from these studies are crucial for understanding the biological roles of L-thioproline and for designing molecules that incorporate its unique structural features.

Computational Chemistry Approaches

Computational chemistry plays a pivotal role in predicting and understanding the molecular properties and interactions of L-thioproline, offering a complementary approach to experimental studies.

Density Functional Theory (DFT) calculations are extensively utilized to determine the optimized molecular structure and vibrational modes of L-thioproline and its derivatives. For instance, studies on thioproline have employed DFT using the B3LYP hybrid functional with the 6-311++G(2d,p) basis set, incorporating GD3 empirical dispersion corrections for geometry optimization. The geometries of stable conformers can also be optimized at the MP2/6-311++G(2d,p) level, with vibrational frequencies calculated from a harmonic force field at this level mdpi.com. These calculations help in identifying different conformers of thioproline and assessing their relative stabilities, providing a detailed understanding of the molecule's structural landscape mdpi.com. The absence of imaginary vibrational frequencies after optimization confirms that a true energy minimum has been found mdpi.com. For L-thioprolinium picrate (B76445) (LTPP), DFT/B3LYP methods have been applied to determine optimized molecular structures and vibrational modes researchgate.netresearchgate.net.

Molecular modeling and docking studies are crucial for predicting how L-thioproline and its related compounds interact with biological targets, such as proteins. These computational techniques aim to forecast the preferred binding orientation of a ligand (like L-thioproline) to a receptor, thereby predicting the strength and stability of the resulting complex jscimedcentral.com. L-thioproline has been incorporated into novel heterocycles, which were then subjected to docking studies to assess their antiproliferative effects against human solid tumors researchgate.net. Specifically, these new structures were tested in the active sites of the MDM2 receptor to further investigate their antiproliferative properties researchgate.netmdpi.com. Software packages like Glide, MOE, and AutoDock Vina are commonly used for these simulations, which predict optimized docked conformers based on the total energy of the system and evaluate binding affinities jscimedcentral.comnih.govmdpi.com. Such studies provide valuable data for structure-based drug design, aiming to develop new agents with improved efficacy and specificity jscimedcentral.com.

Biochemical Assay Development and Kinetic Studies

Biochemical assays and kinetic studies are indispensable for characterizing the biological activity and metabolic pathways involving L-thioproline.

Enzymatic activity measurements, particularly those involving oxygen consumption, are fundamental in understanding the metabolic fate of L-thioproline. Early studies demonstrated that resting cells of Escherichia coli K-12 oxidize L-thioproline (L-thiazolidine-4-carboxylic acid) without a lag, consuming one atom of oxygen per mole of thioproline asm.org. Mammalian preparations, such as purified rat liver mitochondria, also oxidize L-thioproline with the consumption of one atom of oxygen per mole, leading to the formation of N-formylcysteine as a major end product asm.org. The conventional Warburg technique and Clark-type electrodes are standard methods used to measure oxygen consumption in these experiments asm.orgpsu.eduresearchgate.net. These studies have also shown that L-thioproline can serve as a substrate for purified proline-oxidizing systems and D-amino acid oxidase from mammalian sources asm.org.

Radioisotopic tracing techniques are powerful tools for analyzing metabolic pathways involving L-thioproline, allowing researchers to follow the fate of the compound within a biological system. For instance, L-thioproline labeled with Carbon-14 (L-thioproline-2-C¹⁴) has been used to study its incorporation into nucleic acids, specifically sRNA, and its role as a metabolic carbon source for the synthesis of ribonucleic acid bases like guanine (B1146940) and uracil (B121893) in Escherichia coli asm.org. Radioactivity in these studies is typically determined using liquid scintillation spectrometers, such as a Packard Tri-Carb asm.org. Metabolic tracing, whether using radioactive or stable isotopes, provides dynamic insights into biological systems by labeling specific atoms in a metabolite of interest and tracking their flow through various metabolic reactions bitesizebio.comcreative-proteomics.comalliedacademies.org. This approach helps in understanding the origin and consumption of metabolites, as well as the activity and structure of metabolic pathways bitesizebio.comalliedacademies.org.

Accurate quantification of proteins and nucleic acids is crucial for biochemical studies involving L-thioproline, especially when investigating its impact on cellular components or its interactions with enzymes. Protein concentrations are commonly determined by methods such as the Lowry method, often using bovine serum albumin as a standard asm.orgpsu.eduresearchgate.net. Other techniques, like the Pierce Protein Dye Assay (660 nm), are also employed for protein quantification nih.gov. For nucleic acids, RNA can be measured using the orcinol (B57675) procedure or by absorption at 260 nm in a spectrophotometer asm.org. More advanced techniques are also being developed, such as fluorescence-free methods based on single-molecule force spectroscopy (kinetic locking), which allow for the quantification of protein/nucleic-acid binding without the interference of labels nih.gov.

Proteomic and Metabolomic Profiling for Cellular Responses

Proteomic and metabolomic profiling are indispensable tools for elucidating the intricate cellular responses to chemical compounds like L-thioproline. These methodologies allow for a global analysis of protein expression and metabolic changes, providing insights into the compound's biochemical roles and effects.

Detailed Research Findings:

L-Thioproline (L-T4C) is a nonproteinogenic amino acid that can be generated in vivo from the reaction between cysteine and formaldehyde (B43269), particularly in cells experiencing oxidative stress. wikipedia.orgfishersci.nlscribd.com Its structural resemblance to L-proline enables its misincorporation into proteins, a phenomenon extensively investigated through proteomic approaches. wikipedia.orgfishersci.nlscribd.comfishersci.no

A significant study utilizing shotgun proteomics in Escherichia coli (E. coli) demonstrated that L-thioproline is widely misincorporated into proteins when cells, auxotrophic for proline, are cultured in a medium supplemented with L-thioproline. wikipedia.orgfishersci.nl This analysis identified a substantial number of proteins (1428) and 235 distinct peptides containing misincorporated thioproline. wikipedia.orgfishersci.nl

Label-free relative quantitation further revealed that exposure to L-thioproline led to changes in protein expression profiles. A total of 102 proteins were found to be differentially expressed, with 82 being up-regulated and 20 down-regulated, when compared to control groups cultured with L-proline. wikipedia.orgfishersci.nl Pathway enrichment analysis of these differentially expressed proteins indicated that the most significantly affected pathways were those involved in amino acid biosynthesis and protein synthesis, which aligns with the compound's structural mimicry of proline. wikipedia.orgfishersci.nl

Beyond its impact on protein synthesis, L-thioproline has been observed to influence cellular phenotypes. E. coli cells treated with L-thioproline exhibited slower growth rates. wikipedia.orgfishersci.nl Concurrently, these cells displayed a stronger antioxidant capacity, suggesting a protective mechanism against oxidative stress. wikipedia.orgfishersci.nl Further investigations have shown that L-thioproline acts as an effective antioxidant by undergoing sacrificial oxidation and trapping nitrile ions, thereby enhancing the viability of human cells under oxidative stress conditions. scribd.com

Metabolomic profiling has also contributed to understanding L-thioproline's biological presence and impact. Elevated levels of thioproline have been detected in certain microbial cultures, such as S. parasanguinis. scribd.com In a prospective metabolomic analysis focusing on lethal prostate cancer, higher serum concentrations of thioproline, both individually and in combination with other cysteine-related metabolites like cysteine and cystine, were correlated with a reduced risk of the disease, indicating a potential role in redox pathways. fishersci.ie

The metabolism of L-thioproline is also a subject of active research. It has been demonstrated that L-thioproline can be converted to L-cysteine in diverse organisms, including bacteria, plants, mammals, and protozoa. fishersci.nofishersci.dk Human pyrroline-5-carboxylate (P5C) reductase (PYCR) isozymes 1 and 2 exhibit L-T4C dehydrogenase activity, catalyzing the oxidation of L-T4C to cysteine. Notably, PYCR2 demonstrated a catalytic efficiency of 136 M⁻¹ s⁻¹, which is nearly tenfold higher than that of PYCR1 (13.7 M⁻¹ s⁻¹) in this specific oxidative reaction. fishersci.dk Proline dehydrogenase (PRODH) also plays a role in the oxidative metabolism of thioprolines. fishersci.co.uk

Table 1: Summary of Differentially Expressed Proteins in Escherichia coli upon L-Thioproline Exposure

| Category | Number of Proteins wikipedia.orgfishersci.nl |

| Total Proteins Identified | 1428 |

| Distinct Thioproline-Containing Peptides | 235 |

| Differentially Expressed Proteins | 102 |

| Up-regulated Proteins | 82 |

| Down-regulated Proteins | 20 |

Solid-Liquid Equilibrium Studies for Solvent Crystallization Design

Solid-liquid equilibrium (SLE) studies are fundamental for the rational design and optimization of crystallization processes, which are critical for the separation and purification of chemical compounds like L-thioproline in chemical synthesis. wikipedia.org Understanding the solubility behavior of a solute in various solvent systems is a crucial prerequisite for developing efficient crystallization methods. wikipedia.org

Detailed Research Findings:

Comprehensive SLE data for L-thioproline has been determined across a range of temperatures and in multiple solvent systems. The solubility of L-thioproline in nine neat (pure) solvents, including water, methanol (B129727), ethanol (B145695), isopropanol (B130326), acetone (B3395972), acetonitrile (B52724), dichloromethane (B109758), ethyl acetate (B1210297), and 1,4-dioxane (B91453), was measured using a static gravimetric method. wikipedia.orgfishersci.befishersci.se Additionally, its solubility in a binary solvent mixture of water + acetonitrile was also investigated. These measurements were conducted across a temperature range of 283.15 K to 333.15 K. wikipedia.orgfishersci.befishersci.se

A consistent finding across all investigated neat and binary solvent systems is that the solubility of L-thioproline exhibits a non-linear positive correlation with increasing experimental temperatures. wikipedia.orgfishersci.befishersci.se This indicates that solubility increases as temperature rises.

At a given temperature, the solubility of L-thioproline in the neat solvents generally follows a specific order: water > acetone ≈ 1,4-dioxane > dichloromethane ≈ ethanol ≈ ethyl acetate > methanol > isopropanol > acetonitrile. fishersci.be This order is influenced by a complex interplay of intermolecular interactions between the solute and the solvent molecules. fishersci.be

It was observed that the rate at which solubility increases with temperature was higher in acetone, dichloromethane, and ethyl acetate compared to other solvents. wikipedia.org This phenomenon is common for organic compounds and suggests that cooling crystallization could be a suitable method for the purification of L-thioproline from these solvents. wikipedia.org

To accurately model and predict the solubility behavior, four different thermodynamic models were employed for correlating the experimental solubility data: the modified Apelblat model, the Yaws model, the Jouyban-Acree model, and the Apelblat-Jouyban-Acree model. fishersci.befishersci.se The results demonstrated a satisfactory fitting effect for each of these models, indicating their utility in predicting L-thioproline solubility under various conditions for crystallization process design. fishersci.befishersci.se

Table 2: Relative Solubility Order of L-Thioproline in Neat Solvents at a Given Temperature

| Rank | Solvent |

| 1 | Water |

| 2 | Acetone |

| 3 | 1,4-Dioxane |

| 4 | Dichloromethane |

| 5 | Ethanol |

| 6 | Ethyl Acetate |

| 7 | Methanol |

| 8 | Isopropanol |

| 9 | Acetonitrile |

Mechanistic Biological and Preclinical Studies of L Thioproline and Its Derivatives

Immunomodulatory Effects in Preclinical Models

Preclinical investigations have demonstrated the immunomodulatory capabilities of L-thioproline, particularly in enhancing various leukocyte functions.

Enhancement of Leukocyte Functions

Studies in aged Swiss mice (20 months old) have shown that dietary supplementation with L-thioproline (0.07%, w/w) for five weeks significantly enhanced their immune responses. This enhancement included the stimulation of lymphoproliferative responses to the mitogen Concanavalin A (Con A), improved mobility of lymphocytes (both spontaneous and directed chemotaxis), increased antibody-dependent cellular cytotoxicity (ADCC), and elevated natural killer (NK) cell activity in cells derived from the spleen and thymus. These functions typically exhibit a notable decline in aged mice compared to adult controls (12 months old). Furthermore, L-thioproline supplementation was observed to significantly reduce age-related stress, which was indicated by decreased corticosterone (B1669441) levels. nih.gov

In vitro studies using immune cells from BALB/c mice further elucidated the direct effects of L-thioproline. Various concentrations of the compound (0.1, 0.5, 1, 2.5, and 5 mM) were tested on macrophages, lymphocytes, and natural killer (NK) cells. The results indicated that L-thioproline directly stimulates the phagocytic process of macrophages, leading to increased mobility towards inflammatory foci (chemotaxis) and enhanced phagocytosis of inert particles. For lymphocytes, L-thioproline improved their adherence and chemotaxis capacities, stimulated their proliferative activity, and enhanced their natural cytotoxic activity, which could contribute to improved destruction of malignant cells. Concentrations of 0.5 mM and 1 mM were found to be the most effective for these various immune functions. nih.gov

Table 1: Effects of L-Thioproline on Leukocyte Functions in Preclinical Models

| Immune Cell Type | Function Enhanced | Model | Key Findings | Reference |

| Leukocytes (Spleen & Thymus) | Lymphoproliferative response to Con A, Lymphocyte mobility (chemotaxis), ADCC, NK activity | Aged Swiss mice (in vivo) | Significant stimulation of functions, reduction in age-related stress. | nih.gov |

| Macrophages | Phagocytosis, Chemotaxis | BALB/c mice (in vitro) | Stimulated phagocytic process, increased mobility and phagocytosis of inert particles. | nih.gov |

| Lymphocytes | Adherence, Chemotaxis, Proliferative activity, Natural cytotoxic activity | BALB/c mice (in vitro) | Increased adherence and chemotaxis, enhanced proliferation, improved malignant cell destruction. | nih.gov |

Influence on Carcinogenesis Models

L-Thioproline has demonstrated an influence on carcinogenesis models, primarily through its ability to inhibit chemical nitrosation.

Inhibition of Chemical Nitrosation

L-Thioproline is recognized as a nitrite (B80452) scavenger, readily undergoing nitrosation to form nitrosothioproline. This property underlies its observed inhibitory effect on carcinogenesis. nih.gov A study conducted on male F-344 rats investigated the effect of L-thioproline on carcinogenesis induced by N-benzylmethylamine and nitrite over a period of 717 days. In a control group (Group I) receiving N-benzylmethylamine and sodium nitrite, squamous cell carcinoma of the forestomach developed in six out of seven rats. In contrast, in the group supplemented with L-thioproline (Group II), significantly fewer rats (two out of nine) developed the carcinoma. Additionally, the degree of tumor invasion was less pronounced in the L-thioproline-treated group. This suppressive effect on carcinogenesis is attributed to L-thioproline's capacity to inhibit the in vivo nitrosation of N-benzylmethylamine. nih.gov

In vitro, L-thioproline is nitrosated approximately 1000 times faster than proline. nih.gov The resulting N-nitroso-L-thioproline (NTCA) is generally considered to be non-carcinogenic. nih.gov Studies have also indicated that the excretion of NTCA and methyl-NTCA increases in smokers. nih.gov Furthermore, bacterial catalysis of nitrosation in the achlorhydric rat stomach, induced by treatments such as omeprazole (B731) and E. coli A10 bacteria, led to increased excretion of NTCA in urine when rats were administered nitrate (B79036) and thiazolidine-4-carboxylic acid. nih.gov

Table 2: Influence of L-Thioproline on Carcinogenesis in F-344 Rats

| Group | Treatment | Incidence of Squamous Cell Carcinoma (Forestomach) | Degree of Tumor Invasion | Reference |

| I | N-benzylmethylamine + Sodium Nitrite | 6 out of 7 rats | Higher | nih.gov |

| II | N-benzylmethylamine + Sodium Nitrite + L-Thioproline | 2 out of 9 rats (significantly fewer) | Less | nih.gov |

Impact on Plant Physiological Processes (e.g., Proline Synthesis Stimulation)

L-Thioproline also exerts an impact on various plant physiological processes, including the stimulation of proline synthesis.

Treatment of barley leaf sections with 0.1 mol m⁻³ L-thioproline (L-thiazolidine-4-carboxylic acid) was found to induce a notable increase in proline levels, alongside a minor decrease in glutamate. The levels of other amino acids remained unaffected. researchgate.net As a proline analog, L-thioproline is known to interfere with proline metabolism in plants. researchgate.net

In studies on alfalfa (Medicago sativa L.), L-thioproline stimulated somatic embryogenesis at concentrations ranging from 0.1 to 0.5 mM. However, at higher concentrations (0.5–1.0 mM), while still stimulating embryogenesis, it led to a decrease in the size of embryogenic callus and a reduction in the number of embryos, although the size of individual somatic embryos increased. An additive interaction was observed when L-thioproline (0.4 mM) was combined with proline (10–25 mM) and potassium (50 mM). This combination enhanced the size of embryogenic callus and significantly promoted subsequent embryo formation, resulting in a higher number of cotyledonary embryos. researchgate.net L-thioproline is also a component found in some plant biostimulants. researchgate.net

Table 3: Effects of L-Thioproline on Plant Physiological Processes

| Plant System | L-Thioproline Concentration | Observed Effect | Reference |

| Barley Leaf Sections | 0.1 mol m⁻³ | Marked increase in proline, some decrease in glutamate. | researchgate.net |

| Alfalfa (Somatic Embryogenesis) | 0.1–0.5 mM | Stimulated somatic embryogenesis. | researchgate.net |

| Alfalfa (Somatic Embryogenesis) | 0.5–1.0 mM | Decreased embryogenic callus size, reduced embryo number, increased somatic embryo size. | researchgate.net |

| Alfalfa (Somatic Embryogenesis) | 0.4 mM (with 10-25 mM Proline & 50 mM Potassium) | Enhanced embryogenic callus size, significantly promoted embryo formation, higher numbers of cotyledonary embryos. | researchgate.net |

Future Directions and Emerging Research Avenues

Elucidating Undetermined Factors Contributing to Cellular Tolerance Mechanisms

L-Thioproline (L-Tp), a cyclic sulfur-containing analog of L-proline, has demonstrated a capacity to protect human cells from oxidative stress, thereby enhancing cell viability. researchgate.net This protective effect is attributed to L-thioproline's action as an antioxidant through sacrificial oxidation and its subsequent incorporation into cellular proteins, which leads to alterations in protein expression profiles. researchgate.netacs.orgresearchgate.netnih.gov However, the precise individual factors that underpin this augmented cellular tolerance to oxidative stress remain largely uncharacterized.

Future investigations are critical to comprehensively identify and delineate the molecular pathways and specific cellular components that mediate L-thioproline's cytoprotective effects. This includes in-depth studies into how L-thioproline influences protein expression, its interplay with existing cellular defense mechanisms, and the functional and structural consequences of its integration into proteins under stress conditions. Furthermore, research indicates that the formation of thioproline can serve as a detoxification pathway for formaldehyde (B43269), highlighting a broader role in protecting cells against reactive carbonyl species. eeer.orgacs.org A thorough understanding of these intricate mechanisms is essential for harnessing L-thioproline's full potential in protective strategies.

Comprehensive Characterization of L-Thioproline's Impact on Protein Structure and Enzyme Activity

As a proline analogue, L-thioproline can be incorporated into bacterial proteins, thereby interfering with the normal utilization of proline in protein synthesis and mimicking its function. nih.govnih.gov The implications of L-thioproline's incorporation on protein structure and enzyme activity have been a subject of ongoing discussion. Studies suggest that L-thioproline can influence the ring pucker of proline and increase the cis population percentage in model peptides, potentially lowering the activation energy barrier for cis/trans isomerization. researchgate.net

Exploring Novel Biological and Therapeutic Targets

L-Thioproline's diverse biological activities suggest a wide array of potential therapeutic applications. It has been observed to reduce the growth rate of various cell lines without inducing cell death, accompanied by characteristic morphological changes and an increase in organized contractile microtubules and microfilaments. scirp.org L-Thioproline has also been investigated as a source of L-cysteine for therapeutic purposes, demonstrating superior efficacy over L-cysteine in certain protective roles, possibly due to the protection of its sulfur atom and enhanced cellular uptake. nih.gov Its ability to scavenge reactive nitrogen and oxygen species, including N-nitroso compounds, has led to its application in protecting against liver and gastrointestinal disorders. nih.gov Moreover, thiazolidine (B150603) derivatives, including L-thioproline, have exhibited neuroprotective effects by mitigating oxidative stress and neuroinflammation, positioning them as candidates for treating neurodegenerative conditions such as Alzheimer's disease.

Future research should prioritize the identification and validation of novel biological and therapeutic targets. This involves employing high-throughput screening assays to uncover new molecular interactions, followed by in-depth mechanistic studies to confirm target engagement and elucidate the downstream signaling pathways influenced by L-thioproline. Areas of particular interest include its potential in cancer reversal strategies, where it has shown promise in restoring contact inhibition in HeLa cells, and its role as a geroprotector. scirp.orgnih.govsmolecule.com Further exploration of its anti-inflammatory, antiviral, and antimicrobial properties, as well as its potential as an influenza virus neuraminidase inhibitor and tyrosinase inhibitor, could pave the way for the development of new therapeutic agents. remedypublications.com

Development of Sustainable and Efficient L-Thioproline Synthesis Routes

L-Thioproline is conventionally synthesized through the reaction of formaldehyde and cysteine. wikipedia.org Current research is actively pursuing the development of more efficient and environmentally sustainable synthesis routes. This includes the exploration of green chemistry principles, such as multicomponent reactions (MCRs) conducted under mild conditions and the utilization of eco-friendly solvents like ionic liquids. researchgate.netrsc.orgmdpi.com

Future efforts should concentrate on optimizing existing synthetic methodologies to enhance yields, reduce reaction times, and minimize waste generation. The advancement of novel catalytic systems, including biocatalysis (enzymatic synthesis) and microbial fermentation, presents promising avenues for sustainable production. echemi.com These approaches offer the dual benefits of reducing environmental impact and achieving more specific and efficient synthesis, which are crucial for large-scale production and commercial viability.

Investigation of L-Thioproline's Roles in Complex Biological Systems and Regulatory Networks

Beyond its direct molecular effects, a critical future direction involves understanding L-thioproline's roles within complex biological systems and its integration into intricate regulatory networks. As a proline analog, L-thioproline has the capacity to interfere with proline metabolism, a process central to carbon and nitrogen metabolism in many microorganisms and vital for osmostress protection. nih.govnih.gov

Future research should leverage systems biology approaches, including metabolomics, proteomics, and transcriptomics, to comprehensively map L-thioproline's influence on cellular processes. This encompasses investigating its impact on metabolic flux, global gene expression profiles, and protein-protein interaction networks across various organisms, ranging from microorganisms to plants and mammals. Elucidating how L-thioproline modulates these complex networks will provide profound insights into its physiological functions and unlock potential applications in areas such as stress tolerance, pathogen interactions, and metabolic engineering.

常见问题

Q. What are the established synthesis routes for L-Thioproline, and how do researchers validate its purity and structural integrity?

L-Thioproline (C₄H₇NO₂S) is synthesized via cyclization of L-cysteine with formaldehyde under acidic conditions, forming a thiazolidine ring. Key validation steps include:

- Nuclear Magnetic Resonance (NMR) : Confirming ring structure and stereochemistry via characteristic proton shifts (e.g., thiazolidine ring protons at δ 3.0–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assessing purity (>98% as per commercial standards) using reverse-phase columns and UV detection at 210 nm .

- Mass Spectrometry (MS) : Verifying molecular ion peaks at m/z 133.17 (M⁺) .

Q. What biochemical mechanisms underlie L-Thioproline’s role in cellular redox regulation?

L-Thioproline acts as a precursor for endogenous glutathione synthesis by serving as a cysteine reservoir. Methodologically, researchers:

- Measure Thiol Content : Use Ellman’s reagent (DTNB) to quantify free sulfhydryl groups in cell lysates.

- Assay Glutathione Peroxidase Activity : Correlate L-Thioproline supplementation with reduced oxidative stress markers (e.g., malondialdehyde) in in vitro models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anticancer efficacy of L-Thioproline across preclinical studies?

Discrepancies arise from variations in:

- Dosage Regimens : Optimize via dose-response studies in xenograft models, noting that efficacy peaks at 50–100 mg/kg in murine systems .

- Tumor Microenvironment Factors : Use transcriptomic profiling (RNA-seq) to identify hypoxia-related gene expression (e.g., HIF-1α) that may modulate L-Thioproline’s activity .

- Synergistic Combinations : Test with cisplatin or PARP inhibitors to address resistance mechanisms, applying Chou-Talalay synergy analysis .

Q. What experimental designs are optimal for probing L-Thioproline’s interaction with metal ions in pre-chelate formation?